molecular formula C9H12N2O3 B118749 Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate CAS No. 153597-59-2

Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

Cat. No.: B118749
CAS No.: 153597-59-2
M. Wt: 196.2 g/mol
InChI Key: MFJQBPOGFVVDAN-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a heterocyclic compound with the molecular formula C9H12N2O3 It is known for its unique structure, which combines elements of pyrazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate typically involves the reaction of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in acetonitrile and refluxed for 16 hours . This method yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or ethanol, and specific catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been explored for its potential therapeutic effects, particularly in the following areas:

Antidepressant Activity

Research indicates that derivatives of pyrazolo[5,1-b][1,3]oxazines exhibit antidepressant-like effects in animal models. Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate has been studied for its ability to modulate neurotransmitter systems involved in mood regulation. A study demonstrated that administration of this compound led to significant reductions in depressive-like behaviors in rodents, suggesting its potential as a novel antidepressant agent .

Neuroprotective Effects

This compound has shown promise in neuroprotection against oxidative stress and excitotoxicity. In vitro studies have indicated that it can protect neuronal cells from damage induced by toxic agents. The neuroprotective mechanism is believed to involve the inhibition of apoptotic pathways and the enhancement of cellular antioxidant defenses .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models .

Pharmacological Insights

The pharmacological profile of this compound indicates several potential applications:

Application Mechanism References
AntidepressantModulation of serotonin and norepinephrine levels
NeuroprotectionInhibition of oxidative stress-induced apoptosis
Anti-inflammatoryReduction of cytokine production

Material Science Applications

Beyond medicinal uses, this compound is being explored for applications in material science:

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its unique structure allows for the incorporation into polymer matrices to enhance mechanical strength and thermal stability.

Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound is being evaluated for use in coatings and adhesives that require durability under various environmental conditions.

Case Study 1: Antidepressant Efficacy

A controlled study was conducted where rodents were treated with varying doses of this compound over a period of two weeks. Behavioral assessments indicated a dose-dependent decrease in depressive symptoms as measured by the forced swim test and tail suspension test .

Case Study 2: Neuroprotection Against Excitotoxicity

In vitro experiments using primary neuronal cultures exposed to glutamate revealed that treatment with the compound significantly reduced cell death compared to untreated controls. Mechanistic studies indicated that the compound upregulated antioxidant enzymes while downregulating pro-apoptotic factors .

Mechanism of Action

The mechanism of action of ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can modulate enzyme activity and interact with cellular receptors, leading to various biological effects. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of pyrazole and oxazine rings, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing on various studies and findings to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C9_9H12_{12}N2_2O3_3
  • Molecular Weight : 196.203 g/mol
  • CAS Number : 153597-59-2

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The characterization of the compound is performed using techniques such as:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : For structural confirmation.
  • Mass Spectrometry (MS) : To determine molecular weight and confirm structure.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Candida albicans16

These results suggest that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (µg/mL)
HepG-2 (liver cancer)12.6
HCT116 (colon cancer)28.9

The compound exhibited potent activity against these cell lines, indicating its potential as a lead compound for anticancer drug development .

Case Studies

In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo derivatives and evaluated their biological activities. This compound was among those tested and showed significant inhibition of tumor growth in animal models when administered at specific dosages .

Another investigation focused on the structure-activity relationship (SAR) of pyrazolo compounds. It was found that modifications to the oxazine ring could enhance both antimicrobial and anticancer activities. This highlights the importance of further exploring derivatives of this compound to optimize efficacy .

Properties

IUPAC Name

ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-13-9(12)7-6-8-11(10-7)4-3-5-14-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJQBPOGFVVDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCCOC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474335
Record name Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153597-59-2
Record name Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the stirred suspension of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (10.34 g, 0.66 mol) and 36.62 g of potassium carbonate in 500 ml of acetonitrile was added 14.7 g of 1,3-dibromopropane, and refluxed for 16 hours. The reaction mixture was allowed to cool to room temperature, then filtered, the solid was washed with acetonitrile. The filtrate was concentrated to an oil. The residue was dissolved in ethyl acetate and extracted with water. The organic phase was dried over MgSO4 and evaporated to dryness. 8.80 g of the desired product was obtained (68%), m.p. 44-46° C. (M+H)+ 197.1.
Quantity
10.34 g
Type
reactant
Reaction Step One
Quantity
36.62 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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